![molecular formula C20H31N3OS B2799585 3-(dimethylamino)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034308-23-9](/img/structure/B2799585.png)
3-(dimethylamino)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide
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Description
3-(dimethylamino)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H31N3OS and its molecular weight is 361.55. The purity is usually 95%.
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Scientific Research Applications
- Researchers have investigated the use of this compound in the synthesis of disperse dyes for dyeing polyester fabrics. Specifically, it falls within the class of 3-dimethylamino-1-arylpropenones based disperse dyes . These dyes are essential for imparting color to synthetic textiles, and their antimicrobial activities are also being explored.
- The compound 3-(dimethylamino)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide and related derivatives have been studied as effective herbicides. For instance, 3-dimethylamino-4-methyl-1,2,4-triazin-5(4H)-one compounds containing t-butyl, sec.-butyl, or cyclohexyl substituents exhibit herbicidal properties . These findings contribute to sustainable agriculture practices.
- An intriguing aspect of this compound lies in its protonation behavior. Researchers have observed significant temperature-dependent effects on the protonation degree of DMAP (4-(dimethylamino)pyridine) derivatives. Notably, the protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP with pentafluoropyridine, is particularly affected by temperature variations . Understanding such behavior can have implications in catalysis and molecular recognition.
Polymer Chemistry and Dyeing Polyester Fabrics
Herbicide Development
Temperature-Sensitive Protonation Behavior
properties
IUPAC Name |
3-(dimethylamino)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3OS/c1-22(2)19-5-3-4-17(14-19)20(24)21-15-16-6-10-23(11-7-16)18-8-12-25-13-9-18/h3-5,14,16,18H,6-13,15H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNVHZWVZVCWAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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